molecular formula C12H8ClN3O2 B2437795 [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile CAS No. 1226456-14-9

[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile

Cat. No.: B2437795
CAS No.: 1226456-14-9
M. Wt: 261.67
InChI Key: WNKIRBXUKKUPPA-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile is a chemical compound that belongs to the class of pyrazine derivatives

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (26167 g/mol) suggests that it could potentially be absorbed and distributed in the body

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound could have similar effects.

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce amine-substituted pyrazines .

Scientific Research Applications

Chemistry

In chemistry, [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for drug development .

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its versatility and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a chlorophenyl group and a dioxo-dihydropyrazinyl moiety.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKIRBXUKKUPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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